molecular formula C23H32N2O3S B020016 Zanoterone CAS No. 107000-34-0

Zanoterone

Cat. No. B020016
M. Wt: 416.6 g/mol
InChI Key: MHDDZDPNIDVLNK-ZGIWMXSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zanoterone is a synthetic androgen receptor modulator (SARM) that has gained increasing attention in the field of scientific research. It has been shown to have potential applications in a variety of fields, including medicine, sports science, and agriculture. Zanoterone has a unique mechanism of action that sets it apart from other SARMs, making it a promising candidate for future research.

Scientific Research Applications

1. Use in Benign Prostatic Hyperplasia

Zanoterone has been evaluated for its efficacy in treating benign prostatic hyperplasia (BPH). A study by (Berger et al., 1995) investigated its impact on urinary flow rate, symptom index, prostate volume, and hormone concentrations. The results showed some improvement in urinary flow rate, but no significant differences in symptom index or prostate volume. Zanoterone did not demonstrate a favorable risk-to-benefit profile for BPH treatment.

2. Combination Treatment in Prostate and Testes

Zanoterone's effects were also studied in combination with finasteride, a 5 alpha-reductase inhibitor, on prostate size and testicular function. (Juniewicz et al., 1993) found that this combination reduced prostate size more effectively than either drug alone, without affecting testicular size or function, suggesting potential utility in treating human androgen-dependent disorders.

3. Analysis of Metabolites

Research by (Stack & Rudewicz, 1995) focused on the biotransformation pathways of zanoterone in humans, using liquid chromatography/tandem mass spectrometry. The study identified several metabolites in urine, contributing to understanding zanoterone's pharmacokinetics.

4. Solid-State Characterization

The solid-state properties of zanoterone were characterized to understand its stability and solubility. (RoccoWilliam et al., 1995) used differential scanning calorimetry and other techniques, finding differences in degradation rates and solubility among various polymorphic forms.

5. Hepatobiliary Effects in Rats

A study conducted by (Descotes et al., 1996) investigated the hepatobiliary effects of chronic zanoterone exposure in rats, observing deposits in bile ducts and macrophages, and changes in bile composition and flow. These findings are relevant for understanding zanoterone's long-term impact on liver function.

6. Induction of Liver Cytochrome P-450

Research by (Roberts et al., 1996) showed that zanoterone induces cytochrome P-450 (CYP) 3A in rat liver, suggesting potential interactions with other drugs metabolized by CYP3A.

properties

CAS RN

107000-34-0

Product Name

Zanoterone

Molecular Formula

C23H32N2O3S

Molecular Weight

416.6 g/mol

IUPAC Name

(1S,2S,10S,13R,14S,17R,18S)-17-ethynyl-2,18-dimethyl-6-methylsulfonyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol

InChI

InChI=1S/C23H32N2O3S/c1-5-23(26)11-9-19-17-7-6-16-12-20-15(14-25(24-20)29(4,27)28)13-21(16,2)18(17)8-10-22(19,23)3/h1,14,16-19,26H,6-13H2,2-4H3/t16-,17+,18-,19-,21-,22-,23-/m0/s1

InChI Key

MHDDZDPNIDVLNK-ZGIWMXSJSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@H]4[C@@]3(CC5=CN(N=C5C4)S(=O)(=O)C)C

SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC5=CN(N=C5C4)S(=O)(=O)C)C

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC5=CN(N=C5C4)S(=O)(=O)C)C

Other CAS RN

107000-34-0

synonyms

1'-(methylsulfonyl)-1'-H-pregn-20-yno-(3,2-c)pyrazole-17-ol
Win 49596
Win-49596
zanoterone

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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